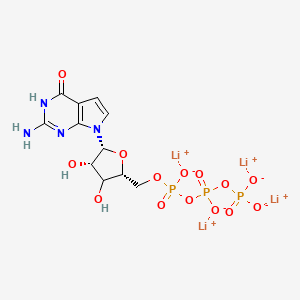
7-Deaza-dGTP (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-2’-deoxyguanosine 5’-triphosphate (tetralithium) is a modified nucleotide analog that lacks nitrogen at the 7 position of the purine ring. This modification prevents Hoogsteen bond formation without interfering with normal Watson-Crick base pairing, making it particularly useful in the amplification of GC-rich DNA sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves the chemical modification of guanosine. The process typically includes the removal of the nitrogen atom at the 7 position of the purine ring, followed by the addition of a triphosphate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved .
Industrial Production Methods
Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Deaza-2’-deoxyguanosine 5’-triphosphate primarily undergoes substitution reactions due to the absence of the nitrogen atom at the 7 position. This modification reduces the likelihood of secondary structure formation, such as G-quadruplexes, during DNA amplification .
Common Reagents and Conditions
Common reagents used in reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate include DNA polymerases, primers, and buffers. The conditions typically involve thermal cycling, with specific temperatures and durations optimized for the amplification of GC-rich sequences .
Major Products
The major products formed from reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate are amplified DNA sequences with reduced secondary structure formation. This results in higher specificity and yield in polymerase chain reactions (PCR) .
Wissenschaftliche Forschungsanwendungen
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Facilitates the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides.
Medicine: Plays a crucial role in the molecular diagnosis of inherited diseases by improving the specificity and yield of PCR assays.
Industry: Used in the production of diagnostic kits and reagents for molecular biology research
Wirkmechanismus
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA during PCR. The absence of the nitrogen atom at the 7 position prevents Hoogsteen bond formation, reducing the likelihood of secondary structure formation. This allows for more efficient and specific amplification of GC-rich sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The standard nucleotide used in DNA synthesis.
7-Deaza-adenosine 5’-triphosphate: Another modified nucleotide used to reduce secondary structure formation.
Uniqueness
7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its specific modification at the 7 position, which significantly improves the amplification of GC-rich sequences. This makes it particularly valuable in applications where standard nucleotides are insufficient .
Eigenschaften
Molekularformel |
C11H13Li4N4O14P3 |
|---|---|
Molekulargewicht |
546.0 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O14P3.4Li/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(27-10)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5-7,10,16-17H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,13,14,18);;;;/q;4*+1/p-4/t5-,6?,7+,10-;;;;/m1..../s1 |
InChI-Schlüssel |
RZFOSVUQEORNBF-VIDBVUCRSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


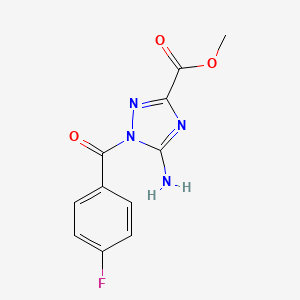
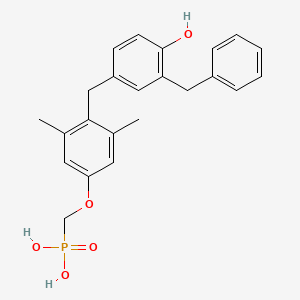
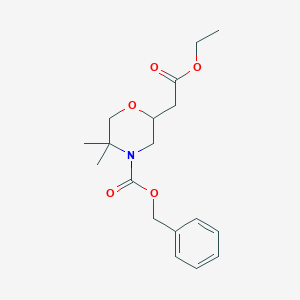
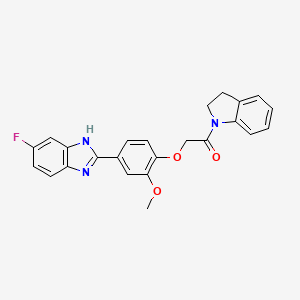



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
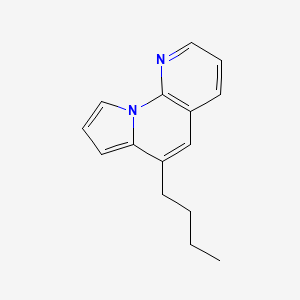
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
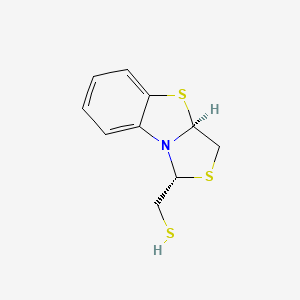
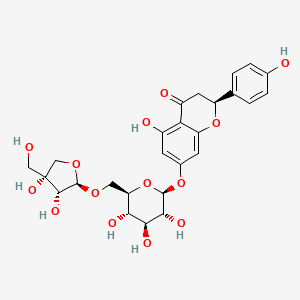
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

